molecular formula C10H18N2O2 B1477162 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2097949-45-4

2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Cat. No.: B1477162
CAS No.: 2097949-45-4
M. Wt: 198.26 g/mol
InChI Key: LGMCDDURNWHJFU-UHFFFAOYSA-N
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Description

2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a complex organic compound with the molecular formula C10H18N2O2. This compound features a unique bicyclic structure, which includes a methoxy group and an amino group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally synthesized in specialized laboratories equipped to handle complex organic synthesis. The process involves stringent reaction conditions and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one apart is its specific functional groups and the unique arrangement of atoms within its bicyclic structure. This confers distinct chemical and biological properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-6(11)10(13)12-4-7-3-8(5-12)9(7)14-2/h6-9H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMCDDURNWHJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CC(C1)C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 3
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 4
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 6
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

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